5-Amino-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-Amino-1-benzothiophene-2-carboxylic acid: is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the benzothiophene ring .
Scientific Research Applications
Chemistry: 5-Amino-1-benzothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzofuran and benzothiophene derivatives, which are structurally similar to this compound, have been shown to have significant biological activities .
Mode of Action
It is known that benzofuran and benzothiophene derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran and benzothiophene derivatives have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzofuran and benzothiophene derivatives have been shown to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The starting material, 2-aminothiophenol, undergoes a cyclization reaction with a suitable carboxylic acid derivative to form the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted benzothiophene derivatives.
Comparison with Similar Compounds
- 5-Amino-2-benzothiophene-1-carboxylic acid
- 5-Amino-1-benzofuran-2-carboxylic acid
- 5-Amino-1-benzothiazole-2-carboxylic acid
Comparison: While these compounds share structural similarities with 5-Amino-1-benzothiophene-2-carboxylic acid, they differ in the heterocyclic ring system (thiophene, furan, or thiazole) and the position of functional groups .
Properties
IUPAC Name |
5-amino-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKOIDGMQOPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377495 |
Source
|
Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98589-46-9 |
Source
|
Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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